Tert-butyl ((1R,2S)-2-(4-bromophenyl)cyclopropyl)carbamate is a chemical compound belonging to the category of carbamates, which are esters or salts of carbamic acid. This compound features a tert-butyl group, a cyclopropane ring, and a bromophenyl substituent, indicating its potential utility in various chemical applications, particularly in pharmaceuticals and organic synthesis.
The compound can be synthesized through various organic reactions involving tert-butyl carbamate and specific halogenated compounds. Its synthesis is of interest in medicinal chemistry due to the structural motifs that may contribute to biological activity.
The synthesis of tert-butyl ((1R,2S)-2-(4-bromophenyl)cyclopropyl)carbamate typically involves the following steps:
The molecular structure of tert-butyl ((1R,2S)-2-(4-bromophenyl)cyclopropyl)carbamate can be represented as follows:
Tert-butyl ((1R,2S)-2-(4-bromophenyl)cyclopropyl)carbamate can undergo various chemical reactions:
The mechanism of action for compounds like tert-butyl ((1R,2S)-2-(4-bromophenyl)cyclopropyl)carbamate often involves interaction with biological targets such as enzymes or receptors. The presence of the bromophenyl moiety may enhance lipophilicity and facilitate membrane penetration, allowing it to interact with cellular targets.
Tert-butyl ((1R,2S)-2-(4-bromophenyl)cyclopropyl)carbamate has potential applications in:
This compound exemplifies how modifications to traditional chemical frameworks can lead to novel materials with significant scientific and industrial relevance. Further research is warranted to explore its full potential in medicinal chemistry and related fields.
The stereoselective construction of the cyclopropane ring in tert-butyl ((1R,2S)-2-(4-bromophenyl)cyclopropyl)carbamate demands precise control over relative configuration. A pivotal approach involves chiral high-performance liquid chromatography (HPLC) separation of racemic trans-tert-butyl 2-(4-aminophenyl)cyclopropyl carbamate intermediates. Utilizing a cellulose-derived Chiralcel OD stationary phase with n-hexane/2-propanol/diethylamine (70:30:0.1 v/v/v) mobile phase achieves baseline resolution of (1S,2R) and (1R,2S) enantiomers. This method delivers enantiomeric excess >99% and yields exceeding 90% at semipreparative scale (5 mg per run) [2]. The absolute configuration is assignable via circular dichroism spectroscopy by comparing CD spectra to reference compounds like trans-tert-butyl 2-(4-bromophenyl)cyclopropyl carbamate, where substituent effects minimally impact spectral patterns [2].
Table 1: Diastereomer Separation Efficiency
| Stationary Phase | Mobile Phase | Sample Load | ee (%) | Yield (%) |
|---|---|---|---|---|
| Chiralcel OD | n-Hexane/2-Propanol/DEA (70:30:0.1) | 5 mg | >99 | >90 |
| Chiralpak IA | n-Hexane/Ethanol/DCM/DEA (50:45:5:0.1) | Analytical scale | >99 | N/A |
The cis and trans descriptors derive from the relative orientation of the 4-bromophenyl and carbamate substituents. Retention of stereochemistry during subsequent functionalization is confirmed by enantioselective HPLC monitoring, ensuring no racemization occurs during amide coupling or deprotection steps [2].
Enantiospecific synthesis of cyclopropane intermediates leverages chiral auxiliaries and catalysts to bypass tedious resolution. A multistep strategy establishes absolute configuration through chemical correlation, where enantiopure (1S,2R)- or (1R,2S)-cyclopropyl precursors react stereospecifically with N-protected L- or D-phenylalanine derivatives. The coupling employs N-(3-(dimethylamino)propyl)-N′-ethylcarbodiimide hydrochloride and N-hydroxybenzotriazole in dichloromethane at ambient temperature, preserving cyclopropane stereochemistry [2].
Industrial routes exploit chiral pool molecules like terpenes or amino acids to generate enantiopure tert-butyl ((1R,2S)-2-(4-bromophenyl)cyclopropyl)carbamate precursors. For instance, Edoxaban synthesis intermediates such as tert-butyl ((1R,2S,4R)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)carbamate demonstrate the scalability of chirality transfer from natural sources [4]. Catalyst systems involving chiral dirhodium complexes or bisoxazoline-copper combinations enable asymmetric cyclopropanation of 4-bromostyrene derivatives, achieving enantiomeric excess >95% under optimized conditions .
Table 2: Asymmetric Catalysis Performance Metrics
| Catalyst System | Substrate | Reaction Conditions | ee (%) | Configuration |
|---|---|---|---|---|
| Dirhodium Tetracarboxylate | 4-Bromostyrene | 25°C, 24h | 92–98 | (1R,2S) |
| Chiral Bisoxazoline-Cu(OTf)₂ | p-Bromophenyl Diazoacetate | 0°C, 12h | 90–95 | (1S,2R) |
The tert-butoxycarbonyl group serves as a robust nitrogen-protecting strategy during multi-step syntheses of functionalized cyclopropanes. Protection of trans-2-(4-bromophenyl)cyclopropanamine intermediates proceeds efficiently with di-tert-butyl dicarbonate in aprotic solvents, yielding tert-butyl trans-(2-(4-bromophenyl)cyclopropyl)carbamate [2]. Crucially, the Boc group demonstrates stability under diverse reaction conditions, including amide couplings mediated by N-(3-(dimethylamino)propyl)-N′-ethylcarbodiimide hydrochloride/N-hydroxybenzotriazole. This allows chemoselective modification of ancillary functional groups like carboxylic acids or amines without carbamate cleavage [2].
Deprotection employs acidic conditions, typically 4N hydrochloric acid in dioxane/tetrahydrofuran mixtures at ambient temperature. This generates hydrochlorides of amine intermediates without epimerization, as verified by chiral HPLC analysis [2]. For pharmaceutical applications like Edoxaban synthesis, tert-butyl carbamate deprotection is followed by oxalate salt formation to enhance crystallinity and purity. Oxalic acid treatment in acetonitrile/water mixtures yields solids with >99.5% chromatographic purity after recrystallization [3] [4].
Table 3: Carbamate Protection/Deprotection Conditions
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Protection | Di-tert-butyl dicarbonate, TEA | Dichloromethane | 0–25°C | 85–92 |
| Deprotection | 4N HCl in dioxane | THF/Dioxane | 25°C | 90–95 |
| Salt Formation | Oxalic acid | Acetonitrile/H₂O | 0–5°C | 78–85 |
Carbamoylation route selection significantly impacts yield, stereochemical fidelity, and scalability of tert-butyl ((1R,2S)-2-(4-bromophenyl)cyclopropyl)carbamate synthesis. Direct amine treatment with tert-butyl isocyanate provides a single-step pathway but suffers from limited functional group tolerance and variable yields (65–75%) due to competing urea formation [3]. Superior results are achieved via Schotten-Baumann conditions employing tert-butyl chloroformate, where cyclopropanamine intermediates react in biphasic systems (dichloromethane/water) with sodium hydroxide as base. This method delivers 85–90% yields while preserving enantiopurity [4].
Notably, in situ generated tert-butyl carbonimidates from orthoformate derivatives offer advantages for acid-sensitive intermediates. Reaction of trans-2-(4-bromophenyl)cyclopropanamine with trimethyl orthocarbonate catalyzed by p-toluenesulfonic acid in acetonitrile affords carbamates in 82% yield with >98% ee retention. Alternatively, carbamoyl azides derived from azidoformate reagents enable Curtius rearrangement routes, though these introduce complexity without yield benefits [4].
Table 4: Carbamoylating Agent Performance Comparison
| Agent | Conditions | Yield (%) | Purity (%) | Stereoretention |
|---|---|---|---|---|
| tert-Butyl isocyanate | Neat, 80°C, 6h | 65–75 | 90–92 | >99% ee |
| tert-Butyl chloroformate | CH₂Cl₂/H₂O, NaOH, 0°C, 2h | 85–90 | 95–98 | >99% ee |
| Trimethyl orthocarbonate | MeCN, PTSA, reflux, 12h | 80–82 | 93–95 | >98% ee |
| Di-tert-butyl dicarbonate | THF, TEA, 25°C, 12h | 88–92 | 97–99 | >99% ee |
The Boc group's orthogonality to other protecting groups (e.g., benzyloxycarbonyl, Fmoc) and compatibility with diverse reaction media solidify its role as the optimal carbamoylating strategy for complex molecule synthesis. Its quantitative removal under mild acidic conditions without affecting stereogenic centers enables streamlined access to enantiopure cyclopropane building blocks for pharmaceutical applications [3] [4].
CAS No.: 129119-78-4
CAS No.: 11104-40-8
CAS No.:
CAS No.:
CAS No.: 108890-18-2